(2-Bromophenyl)diphenylphosphine

Catalog No.
S663444
CAS No.
62336-24-7
M.F
C18H14BrP
M. Wt
341.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromophenyl)diphenylphosphine

CAS Number

62336-24-7

Product Name

(2-Bromophenyl)diphenylphosphine

IUPAC Name

(2-bromophenyl)-diphenylphosphane

Molecular Formula

C18H14BrP

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Precursor to o-Lithiated Triphenylphosphine:

(2-Bromophenyl)diphenylphosphine serves as a crucial starting material for the synthesis of o-lithiated triphenylphosphine (o-LiPPh2). This highly reactive species is a vital intermediate in various organic transformations due to its strong nucleophilic character and ability to form new carbon-carbon bonds. The selective lithiation at the ortho position (adjacent to the bromine) is achieved through treatment with strong bases like n-butyllithium.

Synthesis of Phosphine Ligands:

o-LiPPh2, derived from (2-bromophenyl)diphenylphosphine, is a versatile building block for the preparation of diverse phosphine ligands. These ligands play a crucial role in various areas of chemistry, including:

  • Catalysis: Phosphine ligands coordinate with transition metals to form catalysts used in numerous organic reactions, such as hydrogenation, hydroformylation, and polymerization.
  • Organometallic chemistry: Phosphine ligands stabilize metal centers in organometallic complexes, which are essential for studying reaction mechanisms and designing new materials.

BrPh2P is a white crystalline solid []. It is synthesized from readily available starting materials and finds use as a key intermediate for the generation of other, more reactive phosphine ligands employed in organic synthesis [].


Molecular Structure Analysis

The molecule features a central phosphorus atom bonded to two phenyl (C6H5) groups and a 2-bromophenyl (C6H4Br) group. The phenyl rings are attached to the phosphorus atom through single P-C bonds. The bromine atom is positioned on the second carbon atom of one phenyl ring (ortho-position) relative to the attachment point with phosphorus []. This structure allows BrPh2P to participate in various coordination reactions due to the presence of the electron-donating phenyl groups and the tunable reactivity of the bromo substituent.


Chemical Reactions Analysis

Synthesis

BrPh2P can be prepared through a palladium-catalyzed coupling reaction between diphenylphosphine (Ph2PH) and 2-bromoiodobenzene (C6H4BrI) [].

C6H4Br(I) + Ph2PH + Et3N → Ph2P(C6H4Br) + [Et3NH]I (Eq. 1)

Formation of Lithiated Precursor

BrPh2P reacts with butyllithium (BuLi) to generate a crucial intermediate, o-Lithio-triphenylphosphine (o-LiPh3P) []. This lithiated species serves as a building block for diverse phosphine ligands with tailored properties.

BrPh2P + BuLi → o-LiPh3P + LiBr (Eq. 2)

Grignard Reagent Formation

BrPh2P can be converted into its corresponding Grignard reagent, (Ph2P-C6H4Br)MgBr, using magnesium metal in an appropriate ether solvent []. This Grignard reagent finds applications in carbon-carbon bond formation reactions.

Physical and Chemical Properties

  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Solubility: Soluble in nonpolar organic solvents like dichloromethane, toluene, and THF [].
  • Stability: BrPh2P is air- and moisture-sensitive []. It requires storage under inert atmosphere and dry conditions.
  • Buchwald-Hartwig coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and amines/amides/anhydrides.
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62336-24-7

Wikipedia

(2-Bromophenyl)diphenylphosphine

Dates

Modify: 2023-08-15

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